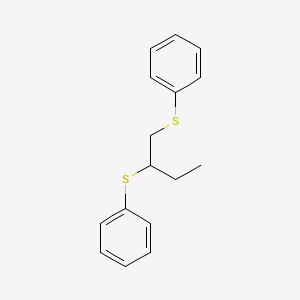
1-Phenylsulfanylbutan-2-ylsulfanylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylsulfanylbutan-2-ylsulfanylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a butane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene can be synthesized through a multi-step process involving the formation of sulfanyl groups and their subsequent attachment to a butane backbone. One common method involves the reaction of 1-bromobutane with thiophenol in the presence of a base such as sodium hydroxide to form 1-phenylsulfanylbutane. This intermediate can then be further reacted with another equivalent of thiophenol under similar conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as bromine, chlorine, or nitronium ions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted phenyl derivatives.
Applications De Recherche Scientifique
1-Phenylsulfanylbutan-2-ylsulfanylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Phenylsulfanylbutan-2-ylsulfanylbenzene involves its interaction with molecular targets through its sulfanyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s ability to undergo electrophilic aromatic substitution also allows it to interact with different molecular pathways.
Comparaison Avec Des Composés Similaires
1-Phenylsulfanylbutane: Lacks the second sulfanyl group, making it less versatile in chemical reactions.
1-Phenylsulfanylpropane: Shorter carbon chain, leading to different physical and chemical properties.
1-Phenylsulfanylpentane: Longer carbon chain, affecting its reactivity and applications.
Uniqueness: 1-Phenylsulfanylbutan-2-ylsulfanylbenzene is unique due to the presence of two phenylsulfanyl groups, which enhance its reactivity and potential applications in various fields. The specific arrangement of these groups on a butane backbone provides distinct chemical and physical properties compared to similar compounds.
Propriétés
Numéro CAS |
64342-86-5 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-phenylsulfanylbutan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-14(18-16-11-7-4-8-12-16)13-17-15-9-5-3-6-10-15/h3-12,14H,2,13H2,1H3 |
Clé InChI |
NPARZZMSDPBYFA-UHFFFAOYSA-N |
SMILES canonique |
CCC(CSC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Iodo-5-[2-(1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14503854.png)
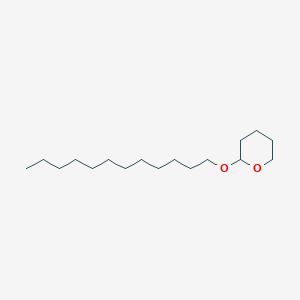
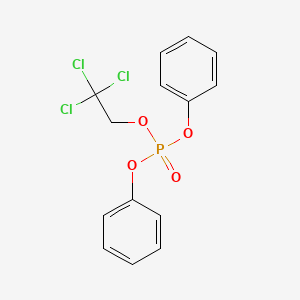
![Methyl (4,4-dimethyl-7-oxobicyclo[3.2.0]heptan-1-yl)acetate](/img/structure/B14503862.png)
![1-[3-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B14503866.png)
![1-[(4-Phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propan-2-one](/img/structure/B14503871.png)
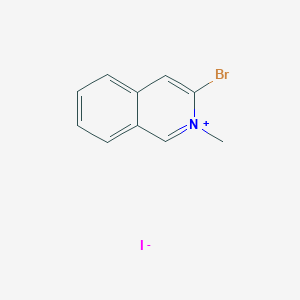

![N-[(1,1,2,2-Tetrachloroethyl)sulfanyl]methanamine](/img/structure/B14503886.png)
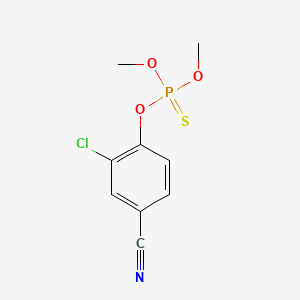
![2-[2-(Hydroxymethyl)phenoxy]propane-1,3-diol](/img/structure/B14503905.png)
![6-[(10-Aminodecyl)oxy]naphthalene-2-carbonitrile](/img/structure/B14503907.png)

![2H-Pyran, 2-[(5-bromo-1-methylpentyl)oxy]tetrahydro-](/img/structure/B14503913.png)
